molecular formula C14H19N3O B2516994 3-(Dipropylamino)quinoxalin-2-ol CAS No. 731795-56-5

3-(Dipropylamino)quinoxalin-2-ol

Cat. No.: B2516994
CAS No.: 731795-56-5
M. Wt: 245.326
InChI Key: CAQCNYSPSPSZGX-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Quinoxaline (B1680401) Research

The synthesis of quinoxaline derivatives dates back to 1884, when Korner and Hinsberg first reported their preparation through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction remains a cornerstone of quinoxaline chemistry. nih.gov Over the decades, research has expanded from basic synthesis to the exploration of the diverse pharmacological potential of these compounds. Early investigations uncovered the antibacterial properties of quinoxaline-containing natural products like echinomycin (B1671085), levomycin, and actinoleutin. ipp.ptijpsjournal.com This discovery spurred further research into the development of synthetic quinoxaline derivatives with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties. mdpi.comnih.govsapub.org The evolution of analytical techniques has also played a crucial role, allowing for more detailed structural elucidation and a deeper understanding of structure-activity relationships. benthamdirect.com

Overview of the Quinoxaline Nucleus in Heterocyclic Chemistry

The quinoxaline nucleus, also known as benzopyrazine, is a bicyclic aromatic system with the chemical formula C₈H₆N₂. ijpsjournal.comnih.gov It is a weak base and can form salts with acids. nih.gov The presence of two nitrogen atoms in the pyrazine (B50134) ring significantly influences the chemical reactivity and physical properties of the molecule. These nitrogen atoms can be protonated, and the ring system can undergo various reactions, including electrophilic substitution, nucleophilic substitution, oxidation, and reduction. pharmacophorejournal.com The versatility of the quinoxaline scaffold allows for the introduction of a wide range of substituents at different positions, leading to a vast library of derivatives with diverse electronic and steric properties. rsc.org This structural diversity is a key reason for the broad range of biological activities observed in quinoxaline compounds. researchgate.net

Contemporary Relevance of Quinoxaline Derivatives in Academic Research

In recent years, quinoxaline derivatives have gained prominence in academic research due to their potential as therapeutic agents. rsc.orgnih.gov They are being investigated for their efficacy against a multitude of diseases, including cancer, viral infections, and inflammatory disorders. mdpi.comnih.gov The anticancer properties of quinoxalines are a major focus, with studies exploring their mechanisms of action, which include the inhibition of tyrosine kinases and topoisomerase enzymes, as well as the induction of apoptosis. nih.govmdpi.com Furthermore, quinoxaline derivatives have shown promise as antiviral agents, particularly against respiratory pathogens. nih.gov The ongoing exploration of novel synthetic routes and the application of computational methods like molecular docking are facilitating the design of new quinoxaline-based compounds with enhanced potency and selectivity. doaj.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dipropylamino)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-9-17(10-4-2)13-14(18)16-12-8-6-5-7-11(12)15-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQCNYSPSPSZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323422
Record name 3-(dipropylamino)-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

731795-56-5
Record name 3-(dipropylamino)-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Quinoxalin 2 Ol Derivatives

General Synthetic Routes to Quinoxalin-2-ol Scaffolds

The synthesis of quinoxalin-2-ol derivatives is fundamentally based on the formation of the heterocyclic quinoxaline (B1680401) ring system.

The classical and most common method for synthesizing the quinoxaline nucleus is the cyclocondensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov This reaction is versatile and can be performed under various conditions, including at room temperature or with heating, and often employs an acid catalyst to facilitate the reaction. nih.gov The mechanism generally involves an acid-catalyzed condensation, where the dicarbonyl compound is activated by the acid, followed by nucleophilic attack by the diamine, dehydration, and subsequent cyclization to form the quinoxaline ring. nih.gov

Alternative strategies for quinoxaline synthesis include the oxidative coupling of epoxides with 1,2-diamines and the cyclization of aryl amino oximes with α-dicarbonyl compounds. nih.gov These methods provide access to a diverse range of substituted quinoxalines.

Introducing substituents at the 3-position of the quinoxalin-2-ol ring can be achieved through several synthetic routes. One approach involves the direct C-H functionalization of quinoxalin-2(1H)-ones. For instance, a three-component reaction of quinoxalin-2(1H)-one, styrene, and a peroxide using a copper catalyst can introduce a substituted ether unit at the 3-position. nih.gov Metal-free, H₂O₂-mediated three-component reactions have also been developed to install alkyl groups at this position. nih.gov

Another versatile method involves the use of 3-chloroquinoxaline derivatives as intermediates. These can be synthesized and subsequently reacted with various nucleophiles to introduce a wide array of substituents at the 3-position. mdpi.com For example, new Schiff bases containing quinoxaline moieties have been synthesized from 2-chloro-3-methylquinoxaline, where the chlorine at the 2-position (which would be the 3-position in the quinoxalin-2-ol tautomer) is replaced by an ether linkage. mdpi.com

Targeted Synthesis of 3-(Dipropylamino)quinoxalin-2-ol and its Analogues

The specific synthesis of this compound relies on the strategic introduction of the dipropylamino group onto the quinoxalin-2-ol scaffold.

A common precursor for the synthesis of 3-amino-substituted quinoxalines is a 3-haloquinoxaline derivative, typically 3-chloroquinoxalin-2-amine. scbt.com This intermediate can be prepared and then subjected to a nucleophilic substitution reaction with dipropylamine. khanacademy.orgyoutube.com The reaction involves the displacement of the chloro group by the dipropylamino nucleophile. libretexts.orglibretexts.org This type of reaction is a fundamental process in organic chemistry for forming carbon-nitrogen bonds. khanacademy.orgyoutube.com

The synthesis of related 3-aminoquinoxaline-2-alkynyl carboxylate esters has been achieved through a multi-component, copper-free Sonogashira coupling reaction of 3-chloroquinoxaline-2-amines with carboxylic acids and propargyl bromide. researchgate.net This highlights the utility of 3-chloroquinoxaline precursors in building more complex molecules.

The efficiency of the nucleophilic substitution reaction to produce this compound is dependent on several factors. The choice of solvent, temperature, and base can significantly impact the reaction rate and yield. Polar aprotic solvents are often employed in nucleophilic aromatic substitution reactions. The temperature is typically elevated to overcome the activation energy of the reaction. libretexts.org The presence of a base is crucial to neutralize the acid generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.

The following table summarizes the general effects of various reaction parameters on the yield of nucleophilic aromatic substitution reactions:

ParameterConditionEffect on Yield
Temperature ElevatedIncreases reaction rate, but may lead to side products if too high.
Solvent Polar Aprotic (e.g., DMF, DMSO)Can accelerate the reaction rate.
Base Non-nucleophilic base (e.g., K₂CO₃, Et₃N)Neutralizes acid byproduct, preventing nucleophile protonation.
Reactant Ratio Excess of amineCan drive the reaction to completion.

Synthesis of Polymeric Quinoxaline Derivatives Incorporating this compound Pendants

The incorporation of the this compound moiety into a polymer can impart specific properties to the resulting material. Quinoxaline-based polymers have been extensively studied for applications in polymer solar cells and as photoinitiators for polymerization. rsc.orgencyclopedia.pub

The synthesis of such polymers can be approached in two main ways:

Polymerization of a Quinoxaline-Containing Monomer: A monomer containing the this compound unit can be synthesized and subsequently polymerized. This often involves introducing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) onto the quinoxaline derivative. Several quinoxaline-containing monomers have been synthesized for the creation of narrow-bandgap polymers for photovoltaic applications. researchgate.net

Post-Polymerization Functionalization: A pre-existing polymer with reactive functional groups can be modified by attaching the this compound unit. Monomeric and polymeric quinoxaline derivatives have been prepared and used as active components in polymer membranes for cation sensing. nih.gov

The choice of synthetic strategy depends on the desired polymer architecture and properties. The development of quinoxaline-based copolymers has shown that both the main chain and side chain structures play crucial roles in the material's optical and electronic properties. rsc.org

Strategies for Macromolecular Integration

The incorporation of quinoxalin-2-ol and its derivatives into macromolecules is a key strategy for developing novel functional materials, including conductive polymers and targeted therapeutic systems. This integration leverages the inherent properties of the quinoxaline moiety to impart specific functions to the resulting macromolecule.

One primary strategy involves the direct polymerization of quinoxaline precursors. The synthesis of poly(quinoxaline-2,3-diyl)s through the aromatizing polymerization of 4,5-dialkoxy-substituted 1,2-diisocyanobenzenes is a notable example. In this approach, the introduction of flexible alkoxy side chains onto the quinoxaline backbone serves to enhance the solubility and stability of the resulting conducting polymers. researchgate.net This modification is crucial for the processability and performance of the polymers in electronic applications.

Another significant approach is the functionalization of nanostructures with quinoxaline derivatives. Research has demonstrated the successful modification of gold nanoparticles (AuNPs) with aminoalcohol-based quinoxalines, such as 2,3-diethanolaminoquinoxaline (DEQX). rsc.org In this methodology, the quinoxaline derivatives act as capping ligands, stabilizing the nanoparticles and conferring biological targeting capabilities. rsc.org Specifically, these functionalized nanoparticles are designed to target enzymes like phosphoinositide 3-kinases (PI3Kα), which are often overexpressed in cancer cells. rsc.org This strategy effectively transforms the quinoxaline-capped nanoparticle into a macromolecular system for targeted therapy. rsc.org

Furthermore, the strategic functionalization of the quinoxalin-2-one core is a versatile method for enabling macromolecular integration. Direct C-H functionalization at the C3 position allows for the introduction of various reactive groups. nih.gov These groups can then serve as "handles" for covalent attachment to polymers, peptides, or other large molecular scaffolds through subsequent coupling reactions. The synthesis of Schiff's bases from quinoxalinone precursors is another example, providing a pathway to link the heterocycle to macromolecules bearing primary amine functionalities. nih.gov

Table 1: Strategies for Macromolecular Integration of Quinoxalin-2-ol Derivatives

Strategy Example Macromolecule Type Purpose
Aromatizing Polymerization Polymerization of 4,5-dialkoxy-1,2-diisocyanobenzenes Conducting Polymer Develop soluble and stable electronic materials. researchgate.net
Nanoparticle Capping Functionalization of Gold Nanoparticles (AuNPs) with DEQX Nanoparticle-Drug Conjugate Targeted cancer therapy via enzyme inhibition. rsc.org
C-H Functionalization Introduction of reactive groups at the C3-position Functionalized Monomer Creates a "handle" for covalent attachment to polymers. nih.gov

Stereoselective and Chiral Induction Methods

The development of stereoselective and chiral induction methods is critical for the synthesis of enantiomerically pure quinoxalin-2-ol derivatives, particularly for applications in asymmetric catalysis and pharmacology where specific stereoisomers are often responsible for the desired activity.

A prominent strategy for achieving high stereoselectivity is through asymmetric catalysis. The enantioselective hydrogenation of 2- and 2,3-substituted quinoxalines has been successfully achieved using chiral cationic Ruthenium diamine catalysts. nih.gov This method yields chiral tetrahydroquinoxalines with excellent enantiomeric excess (up to 99% ee), demonstrating the power of transition-metal catalysis in establishing stereocenters in the quinoxaline framework. nih.gov The choice of counteranion was found to be a critical factor in achieving high enantioselectivity. nih.gov

Chiral induction, where chirality is transferred from a starting material to the product, represents another important avenue. A notable example is the synthesis of quinoxalin-2(1H)-ones via an acid-promoted azidation and ring-expansion of 3-hydroxyindolin-2-one (B1221191) derivatives. researchgate.net In this reaction, the axial chirality present in the 3-hydroxyindolin-2-one starting material is fully preserved in the final quinoxalin-2(1H)-one product. researchgate.net This method provides a direct route to chiral quinoxalinones by leveraging a chiral pool starting material.

Multicomponent reactions have also been identified as a concise route for introducing chiral centers. While direct asymmetric catalytic reactions at the C3 position of quinoxalin-2(1H)-ones are considered challenging, multicomponent reactions offer a streamlined alternative for constructing chiral-substituted quinoxalinone derivatives in a single step. nih.gov

Finally, the synthesis of asymmetrically substituted ligands for catalysis is another key application. Diamino-2-quinoxalinols can be reacted regioselectively with salicylaldehyde (B1680747) derivatives to produce asymmetrically substituted 2-quinoxalinol salen ligands. acs.org These chiral ligands are valuable precursors for creating metal complexes used in a wide range of asymmetric catalytic transformations.

Table 2: Stereoselective and Chiral Induction Methodologies

Method Approach Catalyst/Starting Material Outcome
Asymmetric Hydrogenation Catalytic Enantioselective Reduction Chiral Cationic Ru(diamine) Complex Chiral tetrahydroquinoxalines with up to 99% ee. nih.gov
Chiral Transfer Ring-Expansion Reaction Chiral 3-Hydroxyindolin-2-one Preservation of axial chirality in the quinoxalin-2(1H)-one product. researchgate.net
Ligand Synthesis Regioselective Condensation Diamino-2-quinoxalinol Asymmetrically substituted salen ligands for asymmetric catalysis. acs.org
Multicomponent Reaction One-Pot Synthesis Quinoxalin-2(1H)-one and other components Concise route to introduce new chiral centers at the C3 position. nih.gov

Mechanistic Research of Biological Activities Non Clinical

Investigation of Enzyme Inhibition Mechanisms

The ability of quinoxaline (B1680401) derivatives to inhibit specific enzymes is a primary focus of their therapeutic potential. Research has targeted viral and parasitic proteases, crucial for the lifecycle of pathogens.

The main protease (Mpro) of SARS-CoV-2 is a vital enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov In silico screening of extensive chemical libraries has identified several quinoxaline-containing compounds as potential Mpro inhibitors. nih.govfrontiersin.org

One study, after screening over five hundred compounds from top-ranking hits of two large in silico screens, identified a promising chemotype that binds to and enhances the melting temperature of Mpro. The most active compound from this series demonstrated in vitro inhibition of Mpro with a half-maximal inhibitory concentration (IC₅₀) of 1 μM and effectively suppressed the replication of the SARS-CoV-2 virus in cell cultures. X-ray crystallography revealed that this compound acts as a non-covalent inhibitor. nih.gov

Another structure-based in silico screening of 8,820 compounds identified trichostatin A, which contains a quinoxaline-like scaffold, as an inhibitor of SARS-CoV-2 Mpro activity. It exhibited a dose-dependent inhibition of Mpro with an IC₅₀ of 37.97 ± 3.68 µM. nih.gov

Compound/ChemotypeMpro Inhibition (IC₅₀)Antiviral Activity (EC₅₀)MethodReference
Second Chemotype Lead1 µM-In vitro nih.gov
Trichostatin A37.97 ± 3.68 µM2.7 ± 0.8 µMIn vitro nih.gov

This table presents in vitro inhibition data for quinoxaline-related compounds against SARS-CoV-2 Mpro.

Plasmepsins are aspartic proteases found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These enzymes are crucial for the degradation of hemoglobin, providing essential amino acids for parasite growth. nih.gov Consequently, they are attractive targets for antimalarial drug design. nih.gov

Structural studies of Plasmepsin II (PMII) in complex with hydroxyethylamine-based inhibitors have provided insights into the interaction mechanisms. These inhibitors are designed to mimic the transition state of the peptide bond cleavage. The binding of these inhibitors often involves the flap loop, a flexible region that covers the active site upon substrate or inhibitor binding. nih.gov For instance, modifications to inhibitor structures, such as replacing a 3-methoxyphenyl (B12655295) group with a pyridyl group, can lead to more favorable interactions. The nitrogen atom of the pyridyl ring can act as a hydrogen bond acceptor, forming a hydrogen bond with the hydroxyl group of Thr217 in the enzyme's active site. nih.gov

DNA Intercalation Studies of Quinoxaline Analogues

Quinoxaline derivatives have been extensively studied for their ability to interact with DNA, a mechanism that underpins their anticancer and antimicrobial properties. nih.gov The planar aromatic structure of the quinoxaline ring is a key feature that allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.gov

Naturally occurring quinoxaline antibiotics, such as echinomycin (B1671085) and triostin (B1172060) A, are known to be bifunctional intercalators, meaning they have two planar moieties that can insert into DNA simultaneously. nih.gov Synthetic analogues have been developed to explore and modify this interaction. For example, des-N-tetramethyl-triostin A ('TANDEM') also binds to DNA via bifunctional intercalation. However, its binding specificity differs significantly from the natural antibiotics, showing a preference for (A+T)-rich DNA sequences. nih.gov

The structural features of the quinoxaline analogues, including the nature of the side chains and the cross-bridge, play a crucial role in determining the mechanism and specificity of DNA binding. nih.govnih.gov Molecular docking studies have shown that features like hydrogen bond acceptors in the chromophore and the nature of substituted distal phenyl moieties are important for DNA binding. nih.gov

Modulation of Specific Biological Pathways (e.g., Sirt6 Activation)

Sirtuin 6 (SIRT6) is an NAD⁺-dependent protein deacylase that plays a critical role in various cellular processes, including DNA repair, metabolic regulation, and aging. nih.govacs.orgnih.gov The activation of SIRT6 is considered a promising therapeutic strategy for various diseases.

A synthetic pyrrolo[1,2-a]quinoxaline (B1220188) derivative, UBCS039, was identified as the first synthetic activator of SIRT6. This compound exhibited a half-maximal effective concentration (EC₅₀) of 38 μM and achieved a 3.5-fold maximum activation of SIRT6 in H3K9Ac peptide deacetylation assays. UBCS039 demonstrated specificity for SIRT6, with no significant effects on the deacetylation activities of SIRT1, SIRT2, and SIRT3. However, it did show a 2-fold increase in the desuccinylation activity of SIRT5 at a concentration of 100 μM. nih.gov

Antimicrobial Action Mechanisms (in vitro/cellular models)

Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity, and their mechanisms of action have been investigated against various pathogens. rsc.orgmdpi.comnih.gov

The antibacterial action of quinoxaline derivatives is often multifactorial, involving interference with DNA synthesis, induction of oxidative stress, and inhibition of biofilm formation. nih.govtandfonline.combiorxiv.org

Quinoxaline 1,4-di-N-oxides (QdNOs) are potent antibacterial agents, particularly against anaerobic bacteria. nih.gov Studies on Clostridium perfringens and Brachyspira hyodysenteriae have shown that the N-oxide groups are essential for their antibacterial activity. The mechanism involves the generation of reactive oxygen species, including hydroxyl radicals, which leads to oxidative damage of DNA. This is evidenced by the increased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, in bacteria exposed to QdNOs. nih.gov

Other quinoxaline derivatives exert their antibacterial effects by acting as DNA intercalators and inhibiting essential enzymes like DNA gyrase. tandfonline.com Molecular docking studies have shown that 2,3-diaminoquinoxaline analogues can bind to the quinolone-binding site of S. aureus DNA gyrase. tandfonline.com Furthermore, certain 2,3-N,N-diphenyl quinoxaline derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with minimum inhibitory concentrations (MICs) as low as 0.25 to 1 mg/L. These compounds were also effective in preventing biofilm formation by S. aureus and E. faecalis. biorxiv.org

Quinoxaline Derivative ClassMechanism of ActionTarget OrganismsReference
Quinoxaline 1,4-di-N-oxides (QdNOs)DNA damage via oxidative stressClostridium perfringens, Brachyspira hyodysenteriae nih.gov
2,3-DiaminoquinoxalinesDNA gyrase inhibitionS. aureus tandfonline.com
2,3-N,N-Diphenyl quinoxalinesInhibition of biofilm formationS. aureus, E. faecalis biorxiv.org
Triazolo[4,3-a]quinoxalinesDNA intercalation, Topoisomerase II inhibitionCancer cell lines nih.gov

This table summarizes the antibacterial mechanisms of different classes of quinoxaline derivatives.

Based on the available scientific literature, there is currently a lack of specific mechanistic research focused solely on the compound 3-(Dipropylamino)quinoxalin-2-ol for the biological activities outlined. Detailed studies elucidating its precise mechanisms of action in antifungal, antitubercular, antiviral, anticonvulsant, antioxidant, and anti-inflammatory contexts have not been extensively published.

Quinoxaline derivatives as a broader class of compounds have been the subject of various biological investigations. Research into this chemical family has explored a wide range of potential therapeutic applications. However, the specific biological activities and the underlying molecular mechanisms are highly dependent on the nature and position of substituents on the quinoxaline core.

Therefore, without specific studies on this compound, a detailed and scientifically accurate article on its specific mechanistic pathways, as requested, cannot be provided at this time. Further research would be required to characterize the biological profile of this particular compound.

Advanced Materials and Other Chemical Applications

Optoelectronic Device Applications

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) system makes it an excellent component for materials used in optoelectronic devices. These materials are crucial for the development of next-generation electronics, including more efficient lighting and solar energy conversion technologies.

Quinoxaline derivatives are widely explored as organic semiconductors and luminescent materials for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). mdpi.comnih.gov The functionalization of the quinoxaline core allows for the fine-tuning of its electronic and photophysical properties. mdpi.com Although specific studies on 3-(Dipropylamino)quinoxalin-2-ol are not prominent, related quinoxaline structures have demonstrated significant potential.

For instance, polymers incorporating pyrazino[2,3-g]quinoxaline-2,7-dione have been shown to exhibit ambipolar transport characteristics, meaning they can conduct both positive (holes) and negative (electrons) charges. rsc.org In one study, copolymers demonstrated electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org Similarly, other research on novel quinoxaline-based derivatives for OTFTs showed hole mobilities as high as 1.9 × 10⁻⁴ cm²/Vs. researchgate.net These properties are essential for the fabrication of efficient electronic devices. mdpi.comresearchgate.net

The luminescent, or light-emitting, properties of quinoxalines are also of great interest. nih.gov Quinoxaline-based materials are often fluorescent and can be designed to emit light across the visible spectrum, making them suitable for use as emitters in OLED displays. mdpi.comresearchgate.net The introduction of amino groups, such as the dipropylamino group in this compound, can further modulate the luminescent properties of the molecule. mdpi.com

Table 1: Performance of Selected Quinoxaline-Based Organic Semiconductors

Quinoxaline Derivative Type Application Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs) On/Off Ratio
Pyrazino[2,3-g]quinoxaline-bithiophene Copolymer OTFT 5.22 × 10⁻⁴ 4.28 × 10⁻³ N/A
Pyrazino[2,3-g]quinoxaline-thieno[3,2-b]thiophene Copolymer OTFT 4.82 × 10⁻² 3.95 × 10⁻³ N/A
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline OTFT 1.9 × 10⁻⁴ N/A 3.5 × 10⁶

This table presents data for related quinoxaline derivatives to illustrate the potential of this class of compounds in organic electronics.

The electron-accepting quinoxaline unit is a popular component in donor-acceptor (D-A) type chromophores. nih.gov These molecules are designed with distinct electron-donating and electron-accepting sections, linked by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). This property is fundamental to applications in nonlinear optics (NLO), which involves materials that can alter the properties of light, and in photovoltaics for converting light into electricity. nih.govmdpi.com

Complex chromophores with a D-π-A'-π-A structure, where the quinoxaline core acts as an auxiliary acceptor (A'), have been synthesized. mdpi.com The design allows for enhanced NLO properties. For example, a series of chromophores with a quinoxaline core, various donor groups (like aniline (B41778) and carbazole), and a tricyanofuranyl acceptor showed significant NLO activity, with d₃₃ coefficients (a measure of second-harmonic generation) up to 52 pm/V. nih.govmdpi.com

In the context of organic solar cells, D–π–A–π–D small molecules using a 2,3-diphenyl-substituted quinoxaline as the central acceptor have achieved power conversion efficiencies as high as 6.25%. rsc.org This highlights the effectiveness of the quinoxaline core in designing efficient materials for solar energy harvesting. The presence of an amino group, such as the dipropylamino group, would typically function as an electron donor, making this compound a potential candidate for simpler D-A structures.

Agricultural Chemical Research and Development

Quinoxaline derivatives have been investigated for various agricultural applications, owing to their wide range of biological activities. sapub.orgmdpi.com These include roles as potential herbicides and fungicides, as well as safeners to protect crops from herbicide injury. sapub.orgmdpi.com

The search for new pesticides with novel modes of action is critical for managing resistance in weeds and pathogens. Quinoxaline derivatives have emerged as a promising scaffold in this area. mdpi.comresearchgate.net

Herbicides: Certain quinoxaline compounds have shown potent herbicidal activity. researchgate.net For example, some novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share structural similarities with quinoxalines, have been identified as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com PPO inhibitors are a major class of commercial herbicides. One of the most active compounds in a study, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, showed herbicidal effects comparable to commercial products. mdpi.com Other research into quinazoline-2,4-diones as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), another key herbicidal target, has also yielded promising lead compounds. nih.gov

Fungicides: The quinoxaline structure is a core component of several compounds with antifungal properties. sapub.orgmdpi.com A study on novel quinoxaline-2-oxyacetate hydrazide derivatives revealed that many of the synthesized compounds exhibited remarkable inhibitory activity against a range of plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com Another study found that 3-hydrazinoquinoxaline-2-thiol (B1673409) was effective against various Candida species, indicating the broad-spectrum potential of this chemical class. nih.gov

Table 2: Bioactivity of Selected Quinoxaline and Related Heterocyclic Derivatives

Compound Type Target Organism/Enzyme Activity Metric (EC₅₀/Kᵢ) Reference
Quinoxaline-2-oxyacetate hydrazide Rhizoctonia solani EC₅₀ = 0.15 µg/mL mdpi.com
Quinoxaline-2-oxyacetate hydrazide Botrytis cinerea 73.3% inhibition @ 200 µg/mL mdpi.com
Pyrido[2,3-d]pyrimidine-dione Bentgrass (Agrostis sp.) Good activity @ 1 mM mdpi.com
Quinazoline-2,4-dione HPPD Enzyme Kᵢ = 0.005 µM nih.gov

This table shows the activity of related compounds, demonstrating the potential of the quinoxaline scaffold in agrochemical discovery.

Herbicide safeners are chemical agents used to protect crops from injury caused by herbicides, thereby increasing the herbicide's selectivity between the crop and the target weeds. ncsu.edugoogle.com Quinoxaline derivatives have been investigated for this purpose. A patent application describes herbicide-safener combinations that include a broad class of quinoxaline-like structures, indicating commercial interest in this area. google.com While specific data on this compound as a safener is not available, the general structural motif is recognized for its potential in enhancing crop tolerance to certain herbicides.

Applications in Dye Chemistry and Other Industrial Fields

The same electronic properties that make quinoxalines useful in optoelectronics also make them valuable as dyes. researchgate.net Their ability to absorb and emit light can be tuned by chemical modification, leading to a wide range of colors. Quinoxaline-based dyes have been developed for applications such as dye-sensitized solar cells (DSSCs), where they act as the primary light-harvesting component. nih.gov For example, organic dyes containing a dipentyldithieno[3,2-f:2',3'-h]quinoxaline unit as a π-spacer achieved a power conversion efficiency of 7.12% in a DSSC. nih.gov The amino group in this compound would likely impart significant color to the molecule, suggesting its potential as a chromophore.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methods. mdpi.com While classical condensation reactions between o-phenylenediamines and α-dicarbonyl compounds have been the traditional route, contemporary research is focusing on greener alternatives. mdpi.combenthamdirect.com Future synthetic strategies for 3-(Dipropylamino)quinoxalin-2-ol and its analogs could embrace these modern approaches.

The exploration of one-pot multicomponent reactions stands as a promising avenue. These reactions, which allow the formation of complex molecules from simple starting materials in a single step, offer significant advantages in terms of time, resource, and waste reduction. Microwave-assisted organic synthesis is another area ripe for exploration in the context of this specific quinoxalin-2-ol derivative. This technique has been shown to accelerate reaction rates and improve yields for various heterocyclic compounds, including quinoxalines. nih.gov

Furthermore, the development and application of novel catalytic systems are expected to play a pivotal role. The use of recyclable and heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, can lead to more sustainable synthetic processes. nih.gov Research into metal-free catalytic systems and biocatalysis could also provide milder and more selective routes to this compound and related structures. sapub.org The synthesis of quinoxalin-2-one derivatives has been achieved through various methods, including the reaction of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) or glyoxylic acid. nih.gov

A summary of potential modern synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced purityGreen chemistry, process intensification
One-Pot Multicomponent ReactionsHigh atom economy, operational simplicity, reduced wasteCombinatorial chemistry, diversity-oriented synthesis
Novel Catalytic SystemsImproved selectivity, milder reaction conditions, catalyst recyclabilityHeterogeneous catalysis, biocatalysis, metal-free catalysis
Flow ChemistryPrecise control over reaction parameters, enhanced safety, scalabilityProcess chemistry, continuous manufacturing

Exploration of Undiscovered Biological Activities and Mechanisms

Quinoxaline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. benthamdirect.comijpsjournal.com This rich pharmacological profile suggests that this compound, as a member of this chemical class, is a prime candidate for extensive biological screening.

Future research should focus on a systematic evaluation of its potential therapeutic applications. Given that various quinoxaline derivatives have shown promise as anticancer agents, investigating the cytotoxicity of this compound against a panel of cancer cell lines would be a logical starting point. nih.gov Similarly, its activity against a wide range of bacterial and fungal pathogens should be assessed, as many quinoxaline compounds exhibit potent antimicrobial effects. scispace.com The antiviral potential, particularly against respiratory viruses, is another area of significant interest, with several quinoxaline derivatives having been identified as potential inhibitors of viral replication. nih.gov

Beyond initial screening, elucidating the mechanism of action for any discovered biological activity is crucial. This could involve studies on enzyme inhibition, receptor binding, and effects on cellular signaling pathways. For instance, if anticancer activity is observed, subsequent research could investigate its impact on cell cycle regulation, apoptosis induction, or inhibition of specific kinases, which are common mechanisms for quinoxaline-based anticancer agents. nih.gov

Integration with Advanced Materials Science

The application of quinoxaline derivatives extends beyond pharmacology into the realm of materials science. Their unique electronic and photophysical properties make them attractive components for various advanced materials. scispace.com Future research could explore the potential of this compound in this domain.

One key area of investigation is its application in electroluminescent materials for organic light-emitting diodes (OLEDs). The quinoxaline core is known to be an excellent electron-withdrawing unit, which can be beneficial for creating "push-pull" systems with interesting photophysical properties. nih.gov The specific substituents on the this compound molecule could be tuned to achieve desired emission colors and efficiencies.

The potential of this compound as an organic semiconductor could also be explored. The planar structure of the quinoxaline ring system facilitates π-π stacking, which is essential for charge transport in organic electronic devices. Furthermore, the ability of quinoxaline derivatives to act as corrosion inhibitors for metals presents another avenue for research. scispace.com The nitrogen atoms in the quinoxaline ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

Computational Design and Prediction of New Quinoxaline-Based Compounds

In recent years, computational methods have become indispensable tools in the design and discovery of new molecules with desired properties. For this compound, in silico approaches can guide future research efforts and accelerate the development of new, more potent analogs.

Molecular docking studies can be employed to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. nih.gov This can help in prioritizing compounds for synthesis and biological testing. For example, docking studies could be used to investigate its potential as a kinase inhibitor, a common target for quinoxaline-based drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. nih.gov This allows for the rational design of molecules with improved potency and selectivity.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-likeness of new quinoxaline-based compounds at an early stage of development. This helps in identifying potential liabilities and guiding the optimization of pharmacokinetic and toxicological profiles.

The integration of these computational approaches can significantly streamline the research and development process for new drugs and materials based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.